![molecular formula C22H28N4O3S B2811614 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 396724-07-5](/img/structure/B2811614.png)
4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a thienopyrazole group, and a cyclohexanecarboxamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of nitrogen in the thienopyrazole and cyclohexanecarboxamide groups would likely result in a molecule with several potential sites for hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl, thienopyrazole, and cyclohexanecarboxamide groups suggest that it would have a relatively high molecular weight .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Hamama et al. (2012) delves into the synthesis and characterization of novel heterocyclic compounds, including derivatives similar to the specified compound, highlighting their antibacterial and antitumor potential. These compounds were characterized using IR, 1H NMR, 13C NMR, and mass spectral data, along with quantum mechanical calculations (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Antimicrobial and Antitumor Activities
The research focuses on exploring the antimicrobial and antitumor activities of synthesized compounds. For instance, studies have shown that certain derivatives exhibit potent antitumor agents (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005). Similarly, compounds related to the specified chemical have been evaluated for their cytotoxic activity against cancer cell lines, indicating promising inhibitory effects on tumor growth (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Novel Optical Properties and Conducting Polymers
Research by Soyleyici et al. (2013) on a related derivative showcased novel optical properties and potential applications in conducting polymers. This study provides insights into the versatility of these compounds in materials science, particularly in the development of materials with enhanced stability and optical performance (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013).
Chemical Structure Analysis
Another aspect of research involves the crystal structure and Hirshfeld surface analysis of similar compounds, which are crucial for understanding the molecular interactions and stability of these chemicals (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Such analyses contribute to the deeper understanding of the physical and chemical properties, which are essential for further applications in drug design and materials science.
Mecanismo De Acción
Propiedades
IUPAC Name |
4-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-2-3-4-15-5-7-16(8-6-15)22(27)23-21-19-13-30-14-20(19)24-25(21)17-9-11-18(12-10-17)26(28)29/h9-12,15-16H,2-8,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWORYTWENHFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)
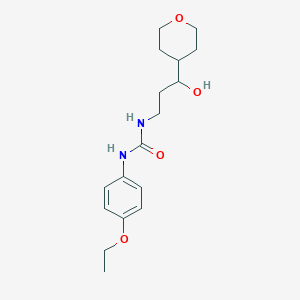
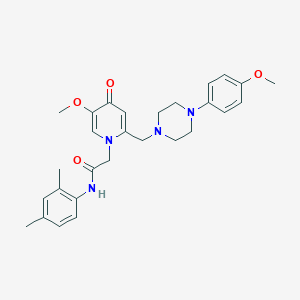

![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2811540.png)
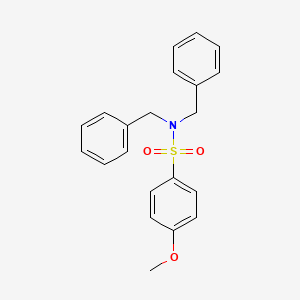

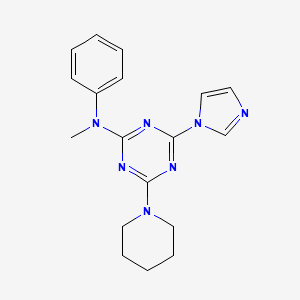
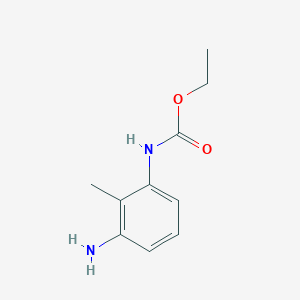
![2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2811548.png)


![5-amino-1,3-dihydro-2'H,5'H-spiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2811553.png)
![1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2811554.png)
